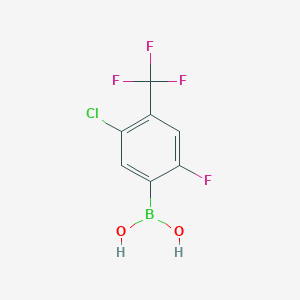

(5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid

説明

特性

IUPAC Name |

[5-chloro-2-fluoro-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BClF4O2/c9-5-2-4(8(14)15)6(10)1-3(5)7(11,12)13/h1-2,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUOGUXBQEYQUPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)C(F)(F)F)Cl)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BClF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Starting Material Selection and Halogenation

The synthesis begins with a brominated precursor, 5-chloro-2-fluoro-4-(trifluoromethyl)bromobenzene , which incorporates all substituents except the boronic acid group. This intermediate is synthesized via sequential Friedel-Crafts trifluoromethylation and halogenation steps. Alternatively, direct bromination of a pre-substituted toluene derivative may be employed, though this requires careful control to avoid over-halogenation.

Lithium-Halogen Exchange and Boronation

Under inert nitrogen atmosphere, the brominated precursor undergoes lithium-halogen exchange at -78°C using n-butyllithium (2.6M in hexanes) . The resulting aryl lithium species reacts with triisopropyl borate (B(OiPr)3) to form the boronic acid after acidic workup. Key parameters include:

-

Molar ratios : 1:1.1:1.05 (bromobenzene:n-BuLi:B(OiPr)3)

-

Reaction time : 12 hours at -78°C, followed by gradual warming to room temperature

-

Workup : pH adjustment to 5–6 using 1N HCl, extraction with ethyl acetate, and solvent removal via rotary evaporation.

Yield : 70–78% after purification via hexane rinsing.

Suzuki-Miyaura Cross-Coupling with Preformed Boronate Esters

Boronate Ester Preparation

A protected boronic acid derivative, such as the MIDA (N-methyliminodiacetic acid) ester , is synthesized to enhance stability. The protocol involves refluxing 5-chloro-2-fluoro-4-(trifluoromethyl)phenylboronic acid with MIDA in DMF at 90°C for 18 hours. This step achieves 57% yield after crystallization.

Palladium-Catalyzed Coupling

The MIDA ester participates in Suzuki-Miyaura cross-coupling with aryl halides. For example, reaction with benzo[b]thiophen-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under Pd(OAc)₂/SPhos catalysis in THF/H₂O at 90°C for 24 hours affords biaryl products. While this method is primarily used for constructing complex architectures, it validates the reactivity of trifluoromethyl-substituted boronic acids in coupling reactions.

Key Conditions :

-

Catalyst : Pd(OAc)₂ (4 mol%) with SPhos ligand (8 mol%)

-

Base : K₃PO₄ (3 equiv)

Direct Borylation via Iridium Catalysis

C–H Activation Strategy

Recent advances in C–H borylation enable direct functionalization of pre-substituted arenes. Using Ir(cod)OMe/2,2'-bipyridine as a catalyst, bis(pinacolato)diboron (B₂pin₂) reacts with 5-chloro-2-fluoro-4-(trifluoromethyl)toluene in anhydrous cyclohexane at 80°C . This method bypasses halogenation steps but requires precise steric and electronic matching between the catalyst and substrate.

Challenges :

-

Electron-withdrawing groups (e.g., -CF₃) deactivate the aromatic ring, necessitating higher catalyst loadings (5–10 mol%).

-

Competing side reactions at meta-positions due to fluorine’s directing effects.

Yield : 40–55% (reported for analogous systems).

Comparative Analysis of Methodologies

| Method | Starting Material | Key Reagents | Yield | Scalability |

|---|---|---|---|---|

| Lithiation-Borylation | 5-Chloro-2-fluoro-4-(CF₃)Br-benzene | n-BuLi, B(OiPr)₃ | 70–78% | Industrial |

| Suzuki Coupling | MIDA boronate ester | Pd(OAc)₂, SPhos | 50–60% | Lab-scale |

| C–H Borylation | 5-Chloro-2-fluoro-4-CF₃-toluene | Ir(cod)OMe, B₂pin₂ | 40–55% | Limited |

Trade-offs :

-

Lithiation-borylation offers high yields and scalability but requires cryogenic conditions.

-

Suzuki coupling is versatile for late-stage diversification but involves multi-step synthesis.

-

C–H borylation is atom-economical but suffers from moderate yields and catalyst costs.

Purification and Characterization

Isolation Techniques

Spectroscopic Validation

-

¹H NMR : Aromatic protons appear as singlets (δ 7.96–8.20 ppm) due to symmetry and electronegative substituents.

-

¹¹B NMR : Sharp peak at δ 28–30 ppm confirms boronic acid formation.

Industrial Considerations and Environmental Impact

The lithiation-borylation route is favored for large-scale production due to its simplicity and cost-effectiveness. However, n-BuLi poses flammability risks, necessitating specialized infrastructure. Alternative methodologies using LiTMP (lithium tetramethylpiperidide) or Grignard reagents are under investigation to improve safety profiles .

化学反応の分析

Types of Reactions

(5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation of the boronic acid group.

科学的研究の応用

Intermediate in Drug Synthesis

(5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structural features facilitate the development of drugs targeting metabolic pathways, particularly those related to cholesterol metabolism and cardiovascular health.

Case Study: Antiproliferative Activity

Recent studies have demonstrated that derivatives of this compound exhibit antiproliferative activity against cancer cell lines, including androgen-dependent prostate cancer cells (LAPC-4). The introduction of fluorine atoms in the ortho position significantly enhances the bioactivity of these compounds .

Agrochemical Applications

The compound is also explored for its potential use in agrochemicals. Its unique chemical structure allows for the development of herbicides and pesticides with improved efficacy and selectivity. The trifluoromethyl group enhances lipophilicity, which can improve the absorption and translocation of agrochemicals within plants.

Recent research indicates that (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid may exhibit biological activities relevant to metabolic processes. Similar compounds have been implicated in high-density lipoprotein metabolism and atherosclerotic plaque development. Ongoing investigations aim to elucidate its interactions with biomolecules for potential therapeutic effects .

作用機序

The mechanism of action of (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

類似化合物との比較

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Differences

The compound is distinguished from analogs by its unique substitution pattern. Key comparisons include:

Key Observations :

- Electron-Withdrawing Effects : The trifluoromethyl group in the target compound enhances electrophilicity compared to hydroxyl or methoxy analogs, accelerating cross-coupling reactions .

- Solubility : The hydrophobic CF₃ group lowers aqueous solubility relative to polar derivatives like (5-Fluoro-2-hydroxyphenyl)boronic acid, necessitating organic solvents (e.g., DCM, THF) for reactions .

Commercial Availability

The compound is available as a pinacol ester (PC-1847, 98% purity) for enhanced stability in storage . Comparatively, (4-Chloro-2-(trifluoromethyl)phenyl)boronic acid (CAS 313545-41-4) is sold by suppliers like Shanghai Ennopharm Co., Ltd., highlighting broader commercial accessibility for simpler analogs .

生物活性

(5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is an aromatic compound that has garnered attention for its potential biological activities, particularly in metabolic processes and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

The molecular formula of (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is C₈H₃ClF₄O₂. The compound features multiple substituents on its benzene ring, which enhance its reactivity and biological interactions. The unique arrangement of these substituents contributes to its potential applications in pharmaceuticals and organic synthesis.

Biological Activity Overview

Research indicates that (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid may influence various metabolic pathways, particularly those related to cholesterol metabolism and cardiovascular health. Its interactions with biomolecules are under investigation for potential therapeutic effects, especially concerning high-density lipoprotein metabolism and atherosclerotic plaque development.

Table 1: Similar Compounds and Their Properties

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2-Fluoro-4-(trifluoromethyl)benzoic acid | 254993-59-4 | 0.93 |

| 4-Fluoro-2-(trifluoromethyl)benzoic acid | 313545-41-4 | 0.91 |

| 3-Chloro-5-(trifluoromethyl)phenylboronic acid | 1160561-31-8 | 0.92 |

| 4-Chloro-3-(trifluoromethyl)benzeneboronic acid | 176976-42-4 | 0.90 |

The biological activity of (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid is thought to be mediated through its ability to interact with specific targets involved in metabolic pathways. In particular, studies suggest that the compound may enhance the binding affinity to proteins related to cholesterol metabolism.

Case Study: Antiproliferative Activity

In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against certain cancer cell lines. For instance, when compared to standard drugs like flutamide and bicalutamide, the presence of fluorine in the ortho position next to the boronic acid significantly increased antiproliferative effects .

Comparative Studies

A comparative analysis was conducted on various derivatives of boronic acids, highlighting the impact of structural modifications on biological activity. The study found that compounds with similar structural features exhibited varying degrees of effectiveness against specific cell lines, reinforcing the importance of molecular structure in determining biological outcomes .

Future Directions in Research

Ongoing research aims to further elucidate the interactions between (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid and biomolecules involved in metabolic processes. The potential for this compound as a therapeutic agent in treating metabolic disorders or cardiovascular diseases remains a focal point for future investigations.

Q & A

Q. What are the optimal synthetic routes for (5-Chloro-2-fluoro-4-(trifluoromethyl)phenyl)boronic acid, and what key reaction parameters influence yield and purity?

The synthesis of this boronic acid typically involves cross-coupling reactions, such as Suzuki-Miyaura couplings. Key reagents include aryl halides (e.g., bromo or chloro derivatives) and boronic acid precursors. For example, in analogous syntheses, aryl halides like 2-bromo-4-(trifluoromethyl)aniline are coupled with protected boronic acids under palladium catalysis, with tert-butoxycarbonyl (Boc) groups used to stabilize intermediates . Critical parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling.

- Temperature : Reactions often proceed at 80–100°C in mixed solvents (e.g., THF/H₂O).

- Purification : HPLC or column chromatography to isolate the product (≥97% purity).

Yield optimization requires strict control of moisture and oxygen levels to prevent boronic acid degradation.

Q. How should researchers characterize the purity and structural integrity of this compound using analytical techniques?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., observed m/z 243 [M+H-C₄H₉OCO]+ in related compounds) and detects impurities .

- High-Performance Liquid Chromatography (HPLC) : Retention time analysis (e.g., 1.31 minutes under SMD-TFA05 conditions) ensures purity .

- Nuclear Magnetic Resonance (NMR) : ¹⁹F and ¹¹B NMR verify substituent positions and boronic acid integrity.

- Exact Mass Spectrometry : Monoisotopic mass (e.g., 214.0464 Da for similar derivatives) validates molecular formula .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Storage : Keep at 0–6°C in airtight, moisture-resistant containers to prevent hydrolysis .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and goggles. Avoid inhalation of dust via fume hoods .

- Spill Management : Neutralize with inert adsorbents (e.g., sand) and dispose as hazardous waste. No acute toxicity is reported, but prolonged exposure may cause irritation .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of derivatives of this boronic acid?

Docking studies leverage the electron-withdrawing trifluoromethyl group to enhance binding affinity. For example, analogs bind to microbial targets like leucyl-tRNA synthetase, disrupting protein synthesis. Key steps:

- Ligand Preparation : Optimize the boronic acid’s geometry using DFT calculations.

- Target Selection : Use crystal structures of enzymes (e.g., PDB entries) for docking.

- Scoring Functions : Evaluate binding energy (ΔG) to prioritize derivatives with sub-µM affinity .

Q. What strategies are effective in mitigating genotoxic impurities (GTIs) such as residual boronic acids during pharmaceutical synthesis?

- LC-MS/MS Analysis : Quantify impurities at ≤1 ppm levels using validated methods with deuterated internal standards .

- Process Optimization : Introduce scavenger resins (e.g., polymer-bound thiourea) to trap residual boronic acids.

- ICH Compliance : Validate methods for specificity, accuracy (recovery 90–110%), and robustness (pH/temperature variations) .

Q. How does the electron-withdrawing trifluoromethyl group influence reactivity in Suzuki-Miyaura couplings?

The -CF₃ group:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。